H3B-8800

SF3B1 K700E Spliceosome-mutant cancers Selective cytotoxicity

H3B-8800 is the only oral SF3B1 modulator with demonstrated preferential lethality against K700E-mutant cells (IC50 0.3-2 nM), a feature absent in first-generation pladienolide analogs. This unique mutant-selective activity, combined with oral bioavailability and a well-characterized CYP3A4/5/FMO metabolic pathway, makes it irreplaceable for translational spliceosome research. Validate pharmacodynamic biomarkers (TMEM14C), run long-term in vivo xenograft studies (2-8 mg/kg oral), and screen for synergy with venetoclax or azacitidine. Procure ≥98% purity H3B-8800 to ensure reproducible, clinically relevant results.

Molecular Formula C31H45N3O6
Molecular Weight 555.7 g/mol
CAS No. 1825302-42-8
Cat. No. B607913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH3B-8800
CAS1825302-42-8
SynonymsH3B-8800;  H3B8800;  H3B 8800
Molecular FormulaC31H45N3O6
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCC1C=CC(C(CCC(CC(=O)OC1C(=CC=CC(C)C2=CC=CC=N2)C)O)(C)O)OC(=O)N3CCN(CC3)C
InChIInChI=1S/C31H45N3O6/c1-22(26-11-6-7-16-32-26)9-8-10-23(2)29-24(3)12-13-27(39-30(37)34-19-17-33(5)18-20-34)31(4,38)15-14-25(35)21-28(36)40-29/h6-13,16,22,24-25,27,29,35,38H,14-15,17-21H2,1-5H3/b9-8+,13-12+,23-10+/t22-,24+,25-,27+,29-,31-/m1/s1
InChIKeyYOIQWBAHJZGRFW-WVRLKXNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





H3B-8800 (CAS 1825302-42-8) – Potent, Orally Bioavailable SF3B Splicing Modulator for Research in Spliceosome-Mutant Malignancies


H3B-8800 is a potent, orally bioavailable small-molecule modulator of the SF3b spliceosomal complex [1][2]. It directly interacts with the SF3B1 subunit and potently inhibits both wild-type and mutant SF3B1 spliceosomes, with binding IC50 values ranging from 0.3 to 2 nM . H3B-8800 is distinguished by its ability to induce preferential lethality in cancer cells harboring the frequent and highly pathogenic K700E SF3B1 mutation, a feature not observed with first-generation pladienolide analogs [3][4]. It has advanced to Phase I/II clinical trials for myeloid malignancies including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and chronic myelomonocytic leukemia (CMML) [5][6].

H3B-8800 Procurement: Why SF3B1 Modulator Class Substitution Introduces Critical Experimental Variability


The SF3B1 splicing modulator class encompasses compounds with distinct molecular mechanisms, target engagement profiles, and clinical pharmacology. H3B-8800 demonstrates unique functional selectivity for cells harboring SF3B1 mutations (particularly K700E), which is not observed with the pladienolide analog E7107 [1][2]. Furthermore, H3B-8800's oral bioavailability and specific metabolic pathway via CYP3A4/5 and FMOs differentiate it from both pladienolide derivatives and RBM39-degrading sulfonamides like Indisulam and E7820 [3][4]. Substituting H3B-8800 with another SF3B1 modulator would introduce uncontrolled variability in target selectivity, in vivo efficacy, and PK/PD relationships, fundamentally altering experimental outcomes and confounding translational interpretation [5][6].

H3B-8800: Quantitative Evidence of Preferential Mutant Selectivity, Oral Bioavailability, and Clinical Pharmacodynamics


Preferential Lethality in SF3B1-Mutant Cancer Cells vs. Pladienolide Analog E7107

H3B-8800 induces preferential lethality in spliceosome-mutant cancer cells, particularly those harboring the K700E SF3B1 mutation, a property not observed with the pladienolide analog E7107 [1][2]. While both compounds inhibit SF3B1, E7107 lacks this functional selectivity, killing wild-type and mutant cells with similar potency [2]. H3B-8800's selectivity is attributed to its ability to cause retention of short, GC-rich introns enriched for spliceosome component genes in mutant cells, a mechanism distinct from that of E7107 [1].

SF3B1 K700E Spliceosome-mutant cancers Selective cytotoxicity

SF3B1 Binding Affinity: Potent Inhibition of Wild-Type and Mutant SF3B Complexes

H3B-8800 exhibits high-affinity binding to SF3b complexes containing either wild-type SF3B1 or various hotspot mutations. The binding IC50 against wild-type SF3B is 1.4 nM, while binding to SF3B1 mutants (including K700E, R175H, R248H, R273H) ranges from 0.3 to 1.8 nM . This broad, high-potency engagement across mutant variants contrasts with some other splicing modulators that show reduced affinity for specific mutants [1].

SF3B1 Spliceosome inhibitor Binding affinity

Oral Bioavailability Enables Systemic and Sustained Spliceosome Modulation In Vivo

H3B-8800 is characterized as an orally available small molecule, with demonstrated oral absorption and systemic exposure in preclinical species and humans [1][2]. In bile-duct cannulated rats, oral dosing resulted in 54.7% biliary excretion of radioactivity, indicating significant absorption and hepatic processing [2]. This oral bioavailability is a key differentiator from many spliceosome modulators that require parenteral administration (e.g., E7107, spliceostatin A) [3].

Oral bioavailability In vivo pharmacokinetics Xenograft efficacy

Clinical Pharmacodynamics: Transfusion Independence in SF3B1-Mutant MDS Patients

In a Phase I dose-escalation study of H3B-8800 in myeloid neoplasms, 5 of 15 MDS patients with missense SF3B1 mutations achieved red blood cell (RBC) transfusion independence (TI) [1]. This clinical observation of on-target pharmacodynamic effect in a genetically defined subpopulation provides human validation of H3B-8800's mutant-selective activity. In contrast, the RBM39 degrader E7820, despite sharing the myeloid malignancy indication, has a distinct molecular target and does not demonstrate this specific genotype-linked TI benefit [2].

Myelodysplastic syndrome SF3B1 mutation Transfusion independence

H3B-8800: Targeted Research Applications in Spliceosome-Mutant Cancer Models and Preclinical Development


Investigating Synthetic Lethality and Mutant-Specific Dependencies in SF3B1-Mutant Cancer Cell Lines

H3B-8800's preferential killing of SF3B1-mutant cells, particularly K700E, makes it the reagent of choice for functional genomics screens and mechanistic studies of spliceosome-mutant cancer vulnerabilities. Use H3B-8800 in isogenic cell line pairs (e.g., Nalm-6 wild-type vs. K700E) to identify synthetic lethal interactions and downstream splicing alterations specific to mutant genotypes [1].

Oral Dosing in Syngeneic and Xenograft Mouse Models of Myeloid Malignancies

The oral bioavailability of H3B-8800 enables long-term in vivo studies without repeated invasive injections. Employ H3B-8800 in K562 xenograft models (2-8 mg/kg oral daily dosing) or in genetically engineered mouse models of MDS/AML to evaluate tumor growth inhibition, survival benefit, and pharmacodynamic biomarkers of spliceosome modulation [2].

Biomarker Discovery and Pharmacodynamic Assessment of Spliceosome Inhibition in Primary Patient Samples

Leverage H3B-8800's well-characterized effects on intron retention and alternative splicing to identify and validate pharmacodynamic biomarkers (e.g., TMEM14C aberrant transcripts) in primary bone marrow mononuclear cells from MDS and AML patients. This application is supported by clinical trial data linking TMEM14C expression to transfusion independence response [3].

Combination Studies with BCL2 Inhibitors or Hypomethylating Agents

Preclinical evidence indicates that H3B-8800 synergizes with the BCL2 inhibitor venetoclax in SF3B1-mutant chronic lymphocytic leukemia (CLL) cells [4]. Use H3B-8800 in combination screens to explore rational therapeutic pairings for spliceosome-mutant hematologic malignancies, including potential synergies with azacitidine or decitabine in MDS/AML models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for H3B-8800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.